

The Discovery and History of SM-21 Maleate: A Technical Guide

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Compound of Interest		
Compound Name:	SM-21 maleate	
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Abstract

SM-21 maleate, a tropane analogue, has been identified as a potent and selective antagonist for the sigma-2 (σ_2) receptor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of **SM-21 maleate**. It includes available data on its receptor binding affinity, the key experimental model used for its characterization, and an exploration of the putative signaling pathways it modulates. While significant research has elucidated its function as a σ_2 antagonist, this document also highlights areas where further investigation is required, particularly concerning its synthesis, comprehensive binding profile, pharmacokinetics, and toxicity.

Introduction and Discovery

SM-21 maleate, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, emerged from research focused on identifying selective ligands for sigma receptors. Initially, its analgesic and antiamnesic properties were attributed to an increase in acetylcholine release.[1] However, subsequent binding studies revealed its high affinity and selectivity for the σ_2 receptor subtype, positioning it as a valuable pharmacological tool for investigating the physiological roles of this receptor.[2]

The definitive characterization of SM-21 as a σ_2 antagonist was established through a behavioral model in rats involving neck dystonia induced by the σ_1/σ_2 receptor agonist 1,3-di-



(2-tolyl)guanidine (DTG).[2][3] In this model, the unilateral microinjection of DTG into the red nucleus causes a characteristic torticollis, which was effectively prevented by the prior administration of SM-21.[2][3] This demonstrated the potent and selective antagonistic properties of SM-21 at the σ_2 receptor.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **SM-21 maleate** is provided in the table below.

Property	Value
IUPAC Name	but-2-enedioic acid;(8-methyl-8- azabicyclo[3.2.1]octan-3-yl) 2-(4- chlorophenoxy)butanoate[4]
Molecular Formula	C22H28CINO7[4]
Molecular Weight	453.9 g/mol [4]
CAS Number	155058-71-2[4]

Receptor Binding Profile

SM-21 maleate exhibits a high affinity and selectivity for the σ_2 receptor. The available quantitative data on its binding affinities are summarized below. Information regarding its binding profile at dopamine, serotonin, and adrenergic receptors is not extensively detailed in the currently available literature.

Receptor	Ligand	Ki (nM)	Species	Tissue	Reference
**Sigma-2 (σ ₂) **	SM-21	67	Rat	Brain	[2]
Muscarinic (central)	SM-21	174	Not Specified	Not Specified	[5]

Note: A lower Ki value indicates a higher binding affinity.



Key Experimental Protocol: DTG-Induced Neck Dystonia in Rats

The primary in vivo model used to characterize the σ_2 antagonist activity of SM-21 is the induction of neck dystonia (torticollis) in rats by the σ_1/σ_2 agonist DTG.

Principle

Unilateral injection of a σ_2 receptor agonist, such as DTG, into the red nucleus of a rat induces a sustained contralateral turning of the head and neck. An effective σ_2 antagonist will prevent or reverse this dystonic posture.

Methodology

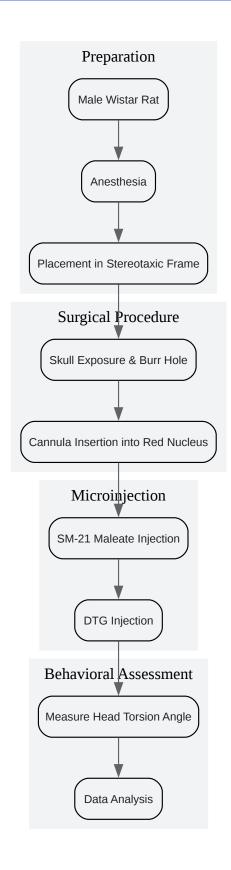
- Animal Model: Male Wistar rats (250-350g) are typically used.[2]
- Stereotaxic Surgery:
 - Rats are anesthetized and placed in a stereotaxic frame. [6][7]
 - The skull is exposed, and a small burr hole is drilled over the target area.
 - Stereotaxic coordinates for the red nucleus are determined using a rat brain atlas (e.g., Paxinos and Watson). Approximate coordinates relative to bregma are: Anteroposterior (AP): -5.6 mm; Mediolateral (ML): ±0.7 mm; Dorsoventral (DV): -7.0 mm from the skull surface.[8] These coordinates may require adjustment based on the specific rat strain and age.
- Microinjection:
 - A microinjection cannula is lowered to the target coordinates in the red nucleus.
 - For antagonist studies, SM-21 (e.g., 10 nmol in 0.5 μL of vehicle) is injected unilaterally.
 - After a short interval (e.g., 5 minutes), the σ_2 agonist DTG (e.g., 5 nmol in 0.5 μL of vehicle) is injected at the same site.[2]
- Behavioral Assessment:



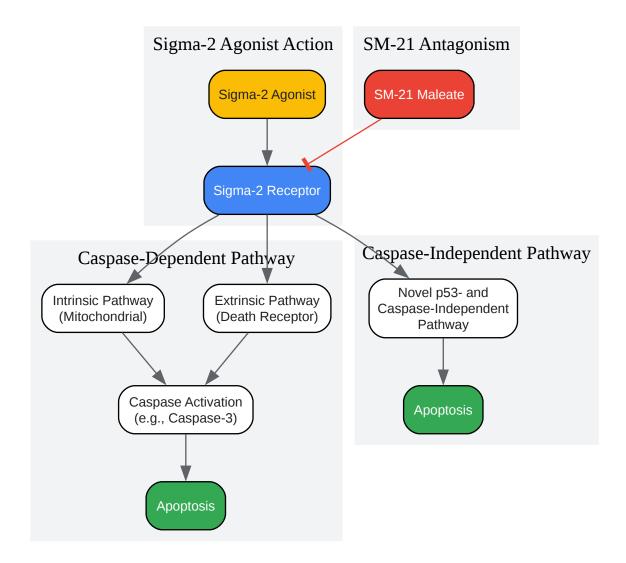
- The degree of head torsion is measured at regular intervals post-injection. This can be quantified by measuring the angle of the head relative to the body axis.
- \circ A significant reduction in the angle of torsion in animals pre-treated with SM-21, compared to those receiving DTG alone, indicates σ_2 receptor antagonism.

Experimental Workflow Diagram

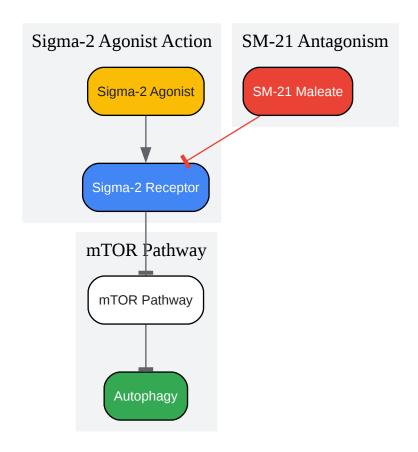












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